(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring a combination of furan, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiophen-2-yl intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the acrylamide moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl and thiophen-2-yl oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide: shares similarities with other heterocyclic compounds such as imidazo[1,2-a]pyridines and thiophene derivatives.
Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Thiophene derivatives: Widely used in the development of organic electronic materials and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of furan, pyridine, and thiophene rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(8-6-14-3-2-10-22-14)19-12-13-5-7-15(18-11-13)16-4-1-9-21-16/h1-11H,12H2,(H,19,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCPBMSRJVEOU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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